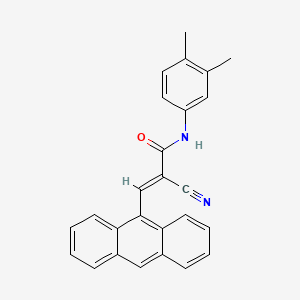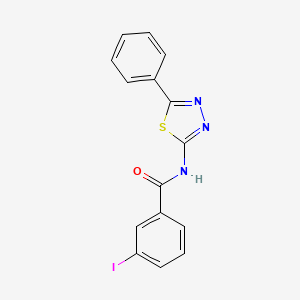![molecular formula C24H20N4O3S2 B11547034 N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11547034.png)
N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole ring, a nitrophenyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Nitro Group: Nitration of the phenyl ring using concentrated nitric acid and sulfuric acid.
Formation of the Schiff Base: Condensation of the nitrobenzaldehyde with an amine to form the Schiff base.
Acetamide Formation: Reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom or the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Antimicrobial: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Anticancer: Research into its efficacy as an anticancer agent, possibly through inhibition of specific enzymes or pathways.
Industry
Pharmaceuticals: Potential use in drug development.
Agriculture: Possible applications as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE would depend on its specific application. For instance:
Antimicrobial Action: It may disrupt bacterial cell walls or inhibit essential enzymes.
Anticancer Action: It could interfere with cell division or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE
- **N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(3-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE
Uniqueness
The unique combination of functional groups in N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Eigenschaften
Molekularformel |
C24H20N4O3S2 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-[[6-[(3-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20N4O3S2/c1-15-5-3-6-16(2)23(15)27-22(29)14-32-24-26-20-10-9-18(12-21(20)33-24)25-13-17-7-4-8-19(11-17)28(30)31/h3-13H,14H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
DFGDESXPKDTOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11546962.png)

![4-phenyl-N'-[(1E)-1-phenylpropylidene]butanehydrazide](/img/structure/B11546968.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11546983.png)
![4-Bromo-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11546989.png)

![2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11546997.png)

![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11546999.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11547006.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547010.png)
![N'-[(E)-anthracen-9-ylmethylidene]-4-fluorobenzohydrazide](/img/structure/B11547016.png)
![N'-[(E)-(3-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11547023.png)
![4-bromo-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11547025.png)
